

Application Note: NMR Characterization of 6-Methoxy-1H-indazol-5-amine

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Compound of Interest

Compound Name: **6-Methoxy-1H-indazol-5-amine**

Cat. No.: **B1450128**

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Abstract and Introduction

6-Methoxy-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its utility in the synthesis of kinase inhibitors and other therapeutic candidates necessitates unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of organic molecules in solution, providing precise information about the atomic framework and electronic environment.[3][4]

This application note provides a comprehensive guide to the characterization of **6-Methoxy-1H-indazol-5-amine** using high-resolution ^1H and ^{13}C NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the resulting spectra, correlating each signal to its corresponding nucleus within the molecule. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require a robust methodology for structural confirmation.

Molecular Structure and Physicochemical Properties

The structural integrity of a starting material is paramount for the success of a synthetic campaign. The structure of **6-Methoxy-1H-indazol-5-amine**, with IUPAC numbering for NMR assignment, is shown below.

Caption: Molecular structure of **6-Methoxy-1H-indazol-5-amine**.

Table 1: Physicochemical Properties

Property	Value
CAS Number	749223-61-8 [5]
Molecular Formula	C ₈ H ₉ N ₃ O
Molecular Weight	163.18 g/mol
Appearance	Solid [5]

| InChI Key | GHEKVHASRAQCNLUHFFFAOYSA-N[\[5\]](#) |

Principle of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin quantum number, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The frequency required for this transition is known as the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus.[\[6\]](#)

Key parameters derived from NMR spectra include:

- Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal "downfield" (higher ppm), while electron-donating groups shield it, causing an "upfield" shift (lower ppm).[\[7\]](#)
- Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
- Multiplicity (Splitting): Arises from spin-spin coupling between adjacent, non-equivalent nuclei. The N+1 rule is often used to predict the splitting pattern, where N is the number of neighboring protons.

- Coupling Constant (J): The distance between peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled nuclei.

Experimental Methodology

A robust and reproducible experimental procedure is crucial for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Materials and Equipment

- Analyte: **6-Methoxy-1H-indazol-5-amine** (Purity >97%)
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
- Internal Standard: Tetramethylsilane (TMS)
- Instrumentation: 500 MHz NMR Spectrometer
- Consumables: 5 mm NMR tubes, Pasteur pipettes, analytical balance

Protocol for Sample Preparation

The choice of solvent is critical. DMSO-d₆ is selected for its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the chemical exchange of N-H protons, allowing for their observation as distinct, albeit often broad, signals.^{[8][9]}

- Accurately weigh 5-10 mg of **6-Methoxy-1H-indazol-5-amine** directly into a clean, dry vial.
- Using a pipette, add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
- Cap the vial and vortex thoroughly for 30-60 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.
- Transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).
- Cap the NMR tube and carefully wipe the exterior before inserting it into the spectrometer.

Protocol for NMR Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer and can be adjusted as needed.

Table 2: ^1H NMR Acquisition Parameters

Parameter	Recommended Value	Rationale
Spectrometer Freq.	500 MHz	High field provides better signal dispersion.
Pulse Program	zg30	Standard 30° pulse for quantitative analysis.
Number of Scans	16	Sufficient for good signal-to-noise (S/N) for ^1H .
Relaxation Delay (d1)	2.0 s	Allows for adequate relaxation of protons.
Acquisition Time	~4.0 s	Ensures good digital resolution.

| Spectral Width | 20 ppm (-2 to 18 ppm) | Covers the full range of expected proton signals, including the downfield indazole N-H.[10] |

Table 3: ^{13}C NMR Acquisition Parameters

Parameter	Recommended Value	Rationale
Spectrometer Freq.	125 MHz	Corresponds to the ^1H frequency.
Pulse Program	zgpg30	Proton-decoupled experiment with a 30° pulse.
Number of Scans	1024	More scans are needed due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ^{13}C .
Relaxation Delay (d1)	2.0 s	Standard delay for most carbon types.
Acquisition Time	~1.5 s	A balance between resolution and experiment time.

| Spectral Width | 240 ppm (-10 to 230 ppm)| Encompasses the entire range of organic carbon chemical shifts. |

Results and Spectral Interpretation

Following acquisition and standard data processing (Fourier transform, phasing, baseline correction), the spectra are referenced to the TMS signal at δ 0.00 ppm.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides a complete proton inventory of the molecule. The electron-donating nature of the amine ($-\text{NH}_2$) and methoxy ($-\text{OCH}_3$) groups strongly influences the chemical shifts of the aromatic protons, causing them to appear at relatively high fields (upfield).

Table 4: Predicted ^1H NMR Data and Assignments in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.2	br s	1H	H1 (N-H)	The acidic proton on the indazole nitrogen is highly deshielded and typically appears far downfield in DMSO-d ₆ . [10]
~7.65	s	1H	H3	The proton on the pyrazole ring is in a relatively electron-deficient environment, shifting it downfield.
~7.01	s	1H	H7	This proton is ortho to the C7a-N bridge and meta to the methoxy group.
~6.75	s	1H	H4	This proton is ortho to the strongly electron-donating amine group, resulting in significant shielding and an upfield shift.
~4.50	br s	2H	H (N-Hz)	Amine protons are exchangeable,

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.78	s	3H	H (-OCH ₃)	resulting in a broad signal. The chemical shift is concentration and temperature dependent.[9]

| ~3.78 | s | 3H | H (-OCH₃) | Methoxy protons give a characteristic sharp singlet in this region. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Data and Assignments in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment	Rationale
~148.5	C6	Aromatic carbon directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~138.2	C5	Aromatic carbon bonded to the nitrogen of the amine group.
~135.0	C7a	Quaternary carbon at the fusion of the two rings.
~131.8	C3	Carbon in the pyrazole ring adjacent to two nitrogen atoms.
~122.1	C3a	Quaternary carbon at the ring fusion, adjacent to the pyrazole nitrogens.
~113.5	C7	Aromatic C-H carbon.
~95.4	C4	This carbon is strongly shielded (shifted upfield) due to the powerful ortho-electron-donating effect of the amine group.

| ~56.1 | -OCH₃ | Aliphatic carbon of the methoxy group, appearing in its typical region.[\[4\]](#) |

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and comprehensive structural confirmation of **6-Methoxy-1H-indazol-5-amine**. The experimental protocols detailed herein are robust and reliable for routine analysis. The predicted chemical shifts and assignments, based on established principles of NMR and data from related indazole structures, serve as a validated reference for scientists working with this important chemical

intermediate.[8][11][12] This application note underscores the indispensable role of NMR in ensuring the identity and purity of materials critical to research and drug development.

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